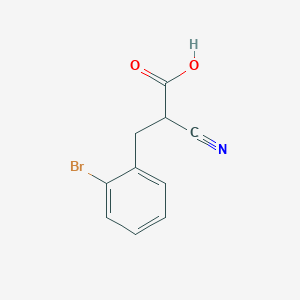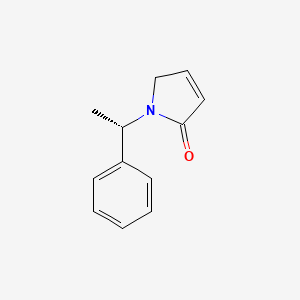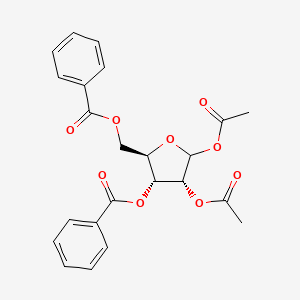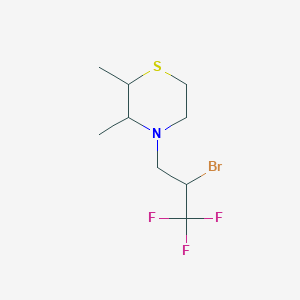
3-(4-Nitro-phenoxy)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a nitrophenoxy group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenoxy)piperidine typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(4-nitrophenoxy)piperidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)piperidine.
Reduction: Formation of 3-(4-aminophenoxy)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(4-nitrophenoxy)piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenoxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenoxy)piperidine: A reduced form of 3-(4-nitrophenoxy)piperidine with an amino group instead of a nitro group.
4-(4-nitrophenoxy)piperidine: A structural isomer with the nitrophenoxy group attached at a different position on the piperidine ring.
Uniqueness
3-(4-nitrophenoxy)piperidine is unique due to the presence of both a nitrophenoxy group and a piperidine ring, which imparts specific chemical and biological properties
Properties
CAS No. |
1187927-81-6 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h3-6,11-12H,1-2,7-8H2 |
InChI Key |
WKAQCLQUGQACEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)


![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)

![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)


![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
